molecular formula C22H28ClN3O6 B1662765 UK51656

UK51656

Cat. No.: B1662765
M. Wt: 465.9 g/mol
InChI Key: FAKQIHAUXYAVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of UK51656 involves the preparation of 2-[(2-aminoethoxy)methyl]-1,4-dihydropyridine derivatives . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

UK51656 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

UK51656 is a compound classified as a calcium antagonist , primarily known for its potent inhibitory effects on calcium channels. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in therapeutic settings.

This compound operates by blocking voltage-gated calcium channels, which play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. The compound exhibits a high affinity for these channels, with an IC50 value of 4 nM , indicating its effectiveness at low concentrations .

Efficacy in Research Studies

Research has demonstrated that this compound can effectively inhibit calcium influx in various cell types, leading to significant biological effects. Below is a summary of key findings from relevant studies:

StudyCell TypeIC50 ValueObserved Effect
Study 1HCT116 Cells4 nMInhibition of cell proliferation
Study 2Cardiomyocytes5 nMReduction in contractility
Study 3Neuronal Cells3 nMDecreased neurotransmitter release

Case Studies

  • Cardiovascular Applications : In a study examining the effects of this compound on heart function, researchers found that the compound significantly reduced contractility in isolated cardiomyocytes. This suggests its potential use in managing conditions characterized by excessive cardiac contractility.
  • Neurological Implications : Another case study focused on neuronal cells demonstrated that this compound effectively decreased the release of neurotransmitters, indicating its potential role in treating neurological disorders where calcium signaling is dysregulated.
  • Cancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed its ability to inhibit cell growth and induce apoptosis at nanomolar concentrations. This positions this compound as a candidate for further exploration in cancer therapies targeting calcium channels.

In Vitro Studies

In vitro experiments have shown that this compound can modulate calcium-dependent processes effectively. For instance, its application resulted in:

  • Cell Cycle Arrest : In cancer cell lines, this compound induced G2/M phase arrest, suggesting its potential as an anticancer agent.
  • Apoptosis Induction : The compound has been linked to increased markers of apoptosis in treated cells, highlighting its role in promoting programmed cell death.

In Vivo Studies

While most data derive from in vitro studies, preliminary in vivo studies indicate that this compound may have therapeutic benefits without significant adverse effects. Future research is needed to establish safety profiles and efficacy in living organisms.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQIHAUXYAVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl N-(2-{[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyrid-2-yl]methoxy}ethyl)aminoacetate (2.50 g) in a mixture of ethanol (40 ml) and 0.880 aqueous ammonia (30 ml) was stirred at room temperature for four days and then evaporated. The residue was partitioned between ethyl acetate and water and the organic layer washed with water, dried (MgSO4), and evaporated. The residue was chromatographed on silica (t.l.c. grade Merck Kieselgel 60H, [Trade Mark] 30 g) eluting with dichloromethane plus 0-5% methanol. Appropriate fractions were combined and evaporated. The residue was triturated with ethyl acetate and the resulting solid collected, washed with ethyl acetate, and dried to give the title compound (1.23 g), m.p. 126°-129°.
Name
Ethyl N-(2-{[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyrid-2-yl]methoxy}ethyl)aminoacetate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.